

2-Ethoxybenzene-1-sulfonyl chloride physical and chemical properties

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Compound of Interest

Compound Name: 2-Ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1602851

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An In-Depth Technical Guide to **2-Ethoxybenzene-1-sulfonyl chloride**: Properties, Synthesis, and Applications

Introduction to a Versatile Synthetic Intermediate

2-Ethoxybenzene-1-sulfonyl chloride, with CAS number 68800-33-9, is an aromatic sulfonyl chloride compound that serves as a highly valuable and reactive intermediate in modern organic synthesis.^[1] Its molecular structure, featuring an ethoxy group ortho to the sulfonyl chloride moiety on a benzene ring, provides a unique combination of reactivity and structural features that are leveraged by researchers in pharmaceuticals, agrochemicals, and material science.^{[2][3]} The electrophilic nature of the sulfur atom is the cornerstone of its chemical utility, making it a preferred reagent for introducing the 2-ethoxyphenylsulfonyl group into various molecules.^[4] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, key applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting.

Physical Properties

The key physical identifiers and properties of **2-Ethoxybenzene-1-sulfonyl chloride** are summarized below. These properties are essential for handling, storage, and reaction setup.

Property	Value	Source(s)
CAS Number	68800-33-9	[1]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1][5]
Molecular Weight	220.67 g/mol	[1][5]
MDL Number	MFCD08706420	[1]
Storage Conditions	Inert atmosphere, room temperature. Store locked up.	[1][5]

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not universally published, its structure allows for a reliable prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring and product characterization. Infrared (IR) spectroscopy is an excellent tool for identifying functional groups.[6]

Technique	Expected Signature	Rationale
IR (Infrared)	Strong S=O stretches (~1370-1410 cm^{-1} and ~1166-1204 cm^{-1}); C-O-C ether stretch; Aromatic C=C and C-H stretches.	The sulfonyl chloride group has two very strong, characteristic S=O stretching bands.[6] The ethoxy group and benzene ring will show their typical absorptions.
^1H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm); Methylene protons (-OCH ₂ -, quartet, ~4.2 ppm); Methyl protons (-CH ₃ , triplet, ~1.5 ppm).	The aromatic protons are deshielded by the electron-withdrawing sulfonyl chloride group. The ethoxy group will present a classic quartet-triplet pattern.
^{13}C NMR	Aromatic carbons (~120-160 ppm); Methylene carbon (-OCH ₂ -, ~70 ppm); Methyl carbon (-CH ₃ , ~15 ppm).	The carbon atom directly attached to the sulfonyl group will be the most deshielded among the aromatic signals.
MS (Mass Spec)	Molecular ion peak (M^+) at m/z 220; Isotope peak ($\text{M}+2$) at m/z 222.	The presence of a chlorine atom results in a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak due to the ^{37}Cl isotope.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of **2-ethoxybenzene-1-sulfonyl chloride** is dominated by the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the basis for its extensive use in synthesis.

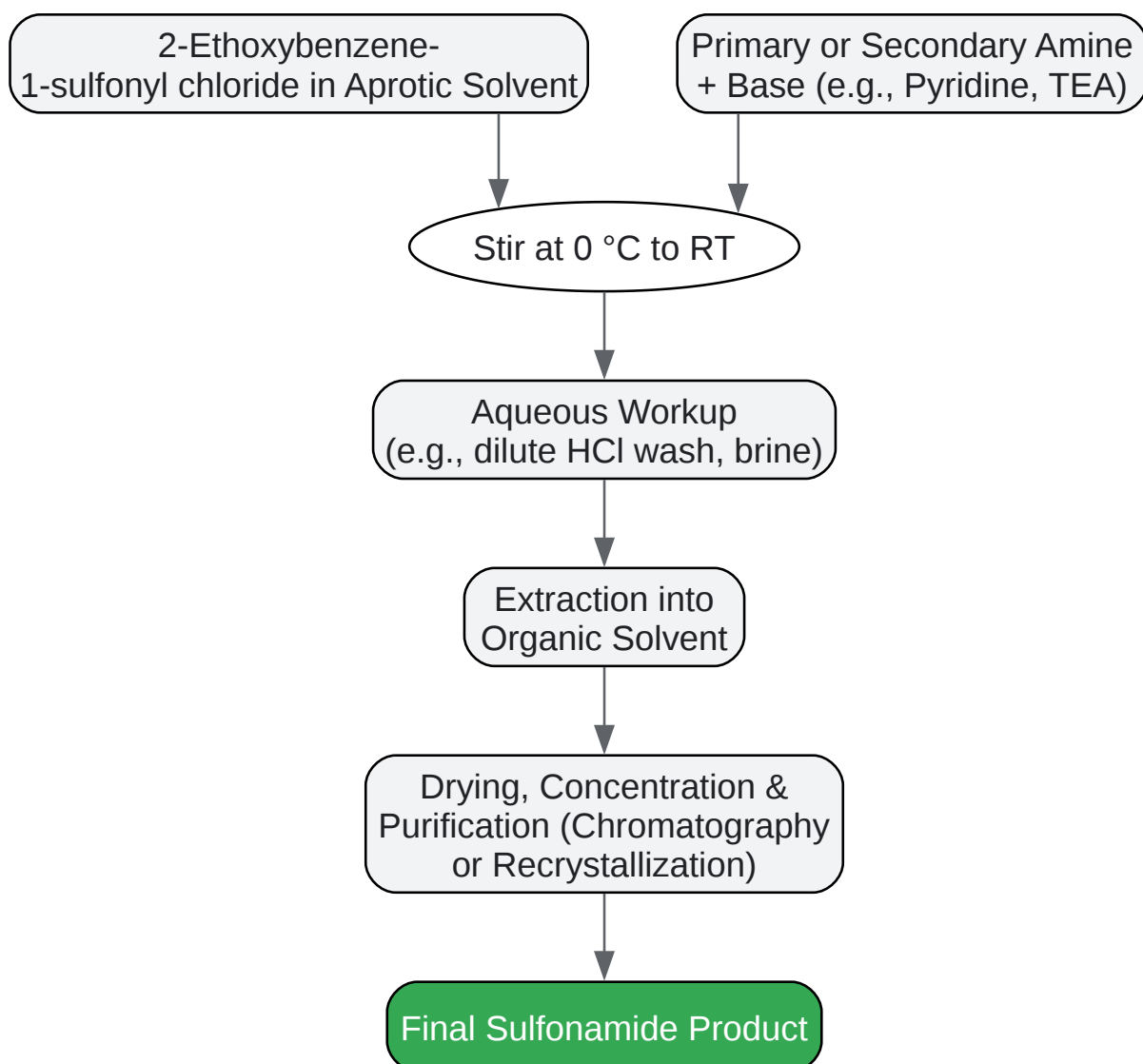
Nucleophilic Substitution: The Core Reactivity

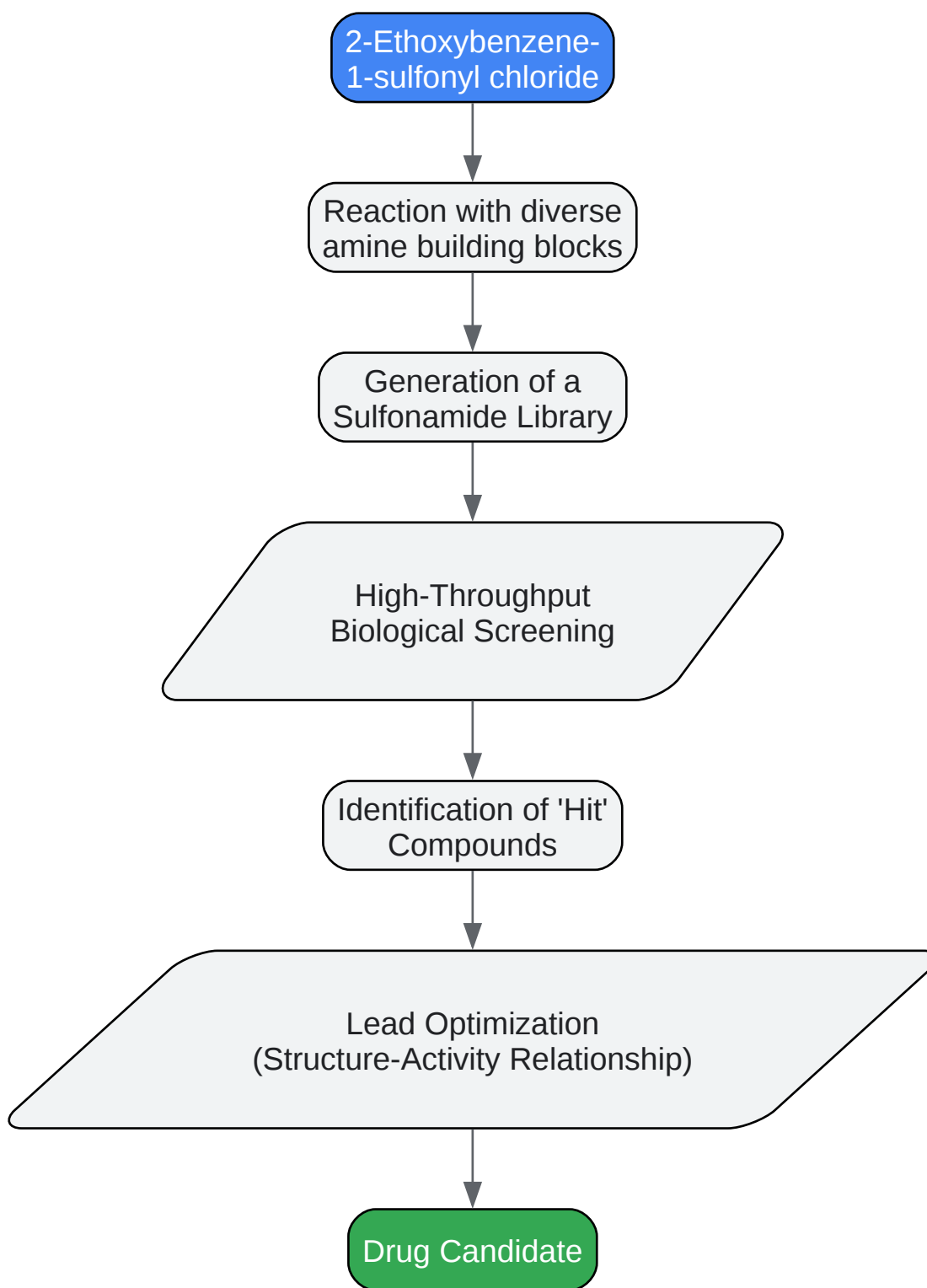
The most common and synthetically valuable reactions involve nucleophilic substitution, where the chloride ion acts as an excellent leaving group.

- **Sulfonamide Formation:** Its reaction with primary or secondary amines is a robust method for synthesizing sulfonamides. This reaction is fundamental in the construction of many pharmaceutical agents.^[4]^[7] The process typically requires a base to neutralize the HCl byproduct.
- **Sulfonate Ester Formation:** In a similar fashion, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters can be used to modify pharmacokinetic properties of drug candidates.^[7]
- **Hydrolysis:** The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 2-ethoxybenzenesulfonic acid.^[8] This necessitates handling under dry, inert conditions.^[9]

Workflow for Sulfonamide Synthesis

The formation of sulfonamides is a cornerstone application. The following workflow illustrates the typical laboratory process.





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